molecular formula C10H12N2O B150758 (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol CAS No. 4589-66-6

(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol

Cat. No.: B150758
CAS No.: 4589-66-6
M. Wt: 176.21 g/mol
InChI Key: DTWCONPNVHZPJS-UHFFFAOYSA-N
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Description

(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This particular compound features a benzimidazole core with two methyl groups at positions 1 and 2, and a methanol group at position 5.

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets such as bromodomain and extra-terminal domain (BET) family proteins and PqsR , which play significant roles in transcription initiation and elongation, and signal reception, respectively.

Mode of Action

For instance, some imidazole derivatives can inhibit BET bromodomains, which bind to acetylated-lysine residues in histones and recruit protein complexes to promote transcription initiation and elongation . Others can block AQ signal reception at the level of PqsR, leading to a reduced transcription of certain genes .

Biochemical Pathways

Given the known targets of imidazole derivatives, it can be inferred that this compound may affect pathways related totranscription initiation and elongation and signal reception . These pathways can have downstream effects on various cellular processes, including gene expression and cellular communication.

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and is highly soluble in water and other polar solvents . This suggests that it could potentially have good bioavailability, but further studies would be needed to confirm this.

Result of Action

Based on the known actions of imidazole derivatives, it can be inferred that this compound may have effects ongene expression and cellular communication .

Action Environment

It’s known that the compound is stable under dry conditions and at temperatures between 2-8°c . This suggests that environmental factors such as humidity and temperature could potentially influence the compound’s action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of o-phenylenediamine with an aldehyde, followed by methylation and subsequent reduction to introduce the methanol group. The reaction conditions often require the use of catalysts such as acids or bases, and solvents like dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. The choice of reagents and catalysts is optimized to minimize by-products and environmental impact.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can undergo reduction to form dihydrobenzimidazole derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under pressure.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles for further substitution.

Major Products:

  • Oxidation of the methanol group yields (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)aldehyde or (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)carboxylic acid.
  • Reduction of the benzimidazole ring forms dihydrobenzimidazole derivatives.
  • Substitution reactions yield various functionalized benzimidazole derivatives.

Scientific Research Applications

(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and functional versatility.

Comparison with Similar Compounds

    (1-Methyl-1H-benzo[d]imidazol-5-yl)methanol: Lacks one methyl group compared to (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol.

    (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)amine: Contains an amine group instead of a methanol group.

Uniqueness:

  • The presence of both methyl groups at positions 1 and 2, along with the methanol group at position 5, provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules.
  • Its specific substitution pattern makes it a valuable intermediate for synthesizing a variety of functionalized derivatives with potential applications in different fields.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a compound of interest for ongoing research and development.

Biological Activity

(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula : C10_{10}H12_{12}N2_2O
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 4589-66-6

This compound features a benzimidazole ring system, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties, potentially inhibiting enzymes involved in microbial growth. This is linked to the benzimidazole core's ability to modulate enzyme activity and disrupt microbial metabolism .
  • Cytotoxic Effects : Studies indicate that related compounds can induce apoptosis in cancer cells. For instance, certain benzimidazole derivatives have shown strong cytotoxic activity against leukemia and lymphoma cells, suggesting that this compound may also possess similar properties .
  • Inhibition of Cytochrome P450 Enzymes : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition could have implications for drug interactions and therapeutic efficacy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds.

Activity Type Effect Reference
AntimicrobialInhibits growth of various pathogens
CytotoxicityInduces apoptosis in cancer cell lines
Cytochrome P450 InhibitionInhibits CYP1A2 enzyme
AntimalarialEfficacious in malaria models

Case Study 1: Antimicrobial Properties

In a study investigating the antimicrobial effects of various benzimidazole derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of specific bacterial enzymes necessary for cell wall synthesis.

Case Study 2: Cytotoxicity in Cancer Models

Another study explored the cytotoxic effects of several benzimidazole derivatives on leukemia cells. The results indicated that compounds similar to this compound caused significant cell cycle arrest and apoptosis. The GI50 values ranged from 0.4 to 8 µM across different cancer cell lines, highlighting the compound's potential as an anticancer agent .

Properties

IUPAC Name

(1,2-dimethylbenzimidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-11-9-5-8(6-13)3-4-10(9)12(7)2/h3-5,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWCONPNVHZPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388188
Record name (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4589-66-6
Record name (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate (500 mg, 2.448 mmol) in THF (24.5 ml) Lithiumaluminium hydride (1 M in THF, 2.44 ml) was added at 0° C. After 2 hours sodium sulfate decahydrate and citric acid was added to the reaction to destroy the excess of lithiumaluminiumhydride. After 1 hour, methanol (25 ml) was added and the fine suspension was filtered off. The filtrate was evaporated under reduced pressure to afford a brown solid. EA (50 ml) was added and the suspension was treated in an ultra sonic bath. The solid was filtered off and this procedure was repeated twice. The yellow filtrate was evaporated under reduced pressure to afford crude (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
24.5 mL
Type
solvent
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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